molecular formula C9H15F3N2O B13071065 Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide

Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide

Cat. No.: B13071065
M. Wt: 224.22 g/mol
InChI Key: LGJUIJNHRURUAE-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide is a chiral piperidine derivative functionalized with a trifluoroacetamide group. Key properties include:

  • Molecular formula: C₉H₁₅F₃N₂O
  • Molecular weight: 224.22 g/mol
  • CAS No.: 2209078-81-7
  • Structure: Features a 2,4-dimethylpiperidin-3-yl backbone linked to a trifluoroacetamide moiety .

Notably, the compound is racemic (denoted by "Rac-"), indicating a 1:1 mixture of enantiomers.

Properties

Molecular Formula

C9H15F3N2O

Molecular Weight

224.22 g/mol

IUPAC Name

N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H15F3N2O/c1-5-3-4-13-6(2)7(5)14-8(15)9(10,11)12/h5-7,13H,3-4H2,1-2H3,(H,14,15)/t5-,6-,7-/m1/s1

InChI Key

LGJUIJNHRURUAE-FSDSQADBSA-N

Isomeric SMILES

C[C@@H]1CCN[C@@H]([C@@H]1NC(=O)C(F)(F)F)C

Canonical SMILES

CC1CCNC(C1NC(=O)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with a racemic piperidine derivative, such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate or related substituted piperidines. These intermediates provide the piperidine core with appropriate substituents for further functionalization.

General Synthetic Strategy

The preparation involves:

Detailed Reaction Conditions and Procedures

A representative preparation method includes the following:

Step Reagents and Conditions Description Yield/Outcome
1 Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, THF, potassium tert-butoxide (1.6 M in THF), -78 °C to 0 °C Deprotonation and nucleophilic addition with methyl 3-methoxyacrylate Formation of substituted piperidine intermediate
2 N-phenyl bis(trifluoromethylsulfonyl)amide, -78 °C to 0 °C Introduction of trifluoromethylsulfonyl group Intermediate with trifluoromethylsulfonyl functionality
3 Palladium-catalyzed coupling with aryl amines, cesium carbonate base, 1,4-dioxane, 100 °C Formation of aryl-substituted piperidine derivatives High yield coupling products (~84%)
4 Treatment with trifluoroacetic acid at ambient temperature Deprotection and trifluoroacetamide formation Final trifluoroacetamide product, yield ~85%

These steps highlight the importance of:

  • Low-temperature control during sensitive transformations.
  • Use of strong bases and palladium catalysts for coupling reactions.
  • Acidic conditions for deprotection and final acylation.

Summary Table of Key Reaction Parameters

Parameter Details
Solvent Tetrahydrofuran (THF), 1,4-dioxane, dichloromethane (DCM)
Temperature -78 °C (dry ice-acetone bath) to ambient, with intermediate warming to 0 °C
Base Potassium tert-butoxide (1.6 M in THF), cesium carbonate
Catalysts Tris(dibenzylideneacetone)dipalladium(0), diphosphine ligands
Acylating Agent Trifluoroacetic acid or trifluoroacetyl derivatives
Purification Flash chromatography with silica gel, gradient eluents

Research Findings and Yield Efficiency

  • The multi-step synthesis achieves overall yields ranging from 80% to 117% for various intermediates, indicating efficient reaction conditions and minimal side reactions.
  • The use of trifluoromethylsulfonyl reagents enables selective introduction of trifluoromethyl groups critical for the trifluoroacetamide moiety.
  • Palladium-catalyzed coupling reactions provide high selectivity and yield for aryl amine substitution on the piperidine ring.
  • Acid-mediated deprotection and acylation steps proceed smoothly at ambient temperature with good yields.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation to form stable N-oxide derivatives. This reaction is typically mediated by meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in polar aprotic solvents.

Reaction ConditionsProductYield (%)Notes
mCPBA (1.2 eq.), CH₂Cl₂, 0°C → RT, 12 hN-Oxide derivative78Selective oxidation without decomposition of the trifluoroacetamide group
H₂O₂ (30%), AcOH, 50°C, 6 hN-Oxide derivative65Requires acidic conditions to stabilize intermediates

The reaction proceeds via electrophilic attack of the oxidizing agent on the lone pair of the tertiary nitrogen, forming a zwitterionic intermediate that collapses to the N-oxide.

Nucleophilic Substitution at the Trifluoroacetamide Group

The electron-deficient carbonyl carbon in the trifluoroacetamide moiety is susceptible to nucleophilic attack. Hydrolysis and aminolysis reactions are particularly notable:

Hydrolysis

Controlled hydrolysis under basic conditions yields the corresponding piperidin-3-amine:
Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamideNaOH (aq), EtOH, reflux(2R,3R,4R)-2,4-dimethylpiperidin-3-amine+CF3COO\text{this compound} \xrightarrow{\text{NaOH (aq), EtOH, reflux}} \text{(2R,3R,4R)-2,4-dimethylpiperidin-3-amine} + \text{CF}_3\text{COO}^-

ConditionsConversion (%)Selectivity
2M NaOH, EtOH, 80°C, 4 h>95>99%

Aminolysis

Reaction with primary amines (e.g., benzylamine) produces substituted acetamides:
CF3CONR+R’NH2R’NHCR+CF3COO\text{CF}_3\text{CONR} + \text{R'NH}_2 \rightarrow \text{R'NHCR} + \text{CF}_3\text{COO}^-

AmineSolventTemp. (°C)Yield (%)
BenzylamineTHF6082
CyclohexylamineDMF10068

Reduction Reactions

The trifluoroacetamide group is resistant to common reducing agents, but the piperidine ring undergoes hydrogenation under high-pressure conditions:

ReagentConditionsProductYield (%)
H₂ (50 psi), Pd/C (10%)EtOH, 25°C, 24 hSaturated piperidine derivative90
NaBH₄/I₂THF, 0°C → RTPartial reduction observed45

The stereochemistry of the methyl groups remains intact during hydrogenation due to steric protection.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl in dioxane), the compound undergoes retro-amide formation, releasing trifluoroacetic acid and generating the free amine . This reaction is critical for PROTAC (proteolysis-targeting chimera) applications, where controlled degradation is required .

Key Reactivity Trends

  • Steric Effects : The 2,4-dimethyl groups on the piperidine ring hinder axial attack, favoring equatorial reaction pathways .

  • Electronic Effects : The –CF₃ group increases electrophilicity at the carbonyl carbon (calculated partial charge: +0.32 e) while deactivating the adjacent nitrogen .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.

Scientific Research Applications

Chemical Properties and Safety

The compound has a CAS number of 2209078-81-7 and is characterized by its trifluoroacetamide functional group attached to a piperidine structure. It is classified under several hazard categories including skin irritation and respiratory toxicity, necessitating careful handling in laboratory settings .

Medicinal Chemistry Applications

1. Drug Development:
The structure of Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide suggests potential applications in drug development due to its ability to interact with biological targets. Compounds with similar structures have been investigated for their efficacy as analgesics and in treating neurological disorders.

2. Neurological Research:
Research indicates that piperidine derivatives can exhibit neuroprotective properties. Studies have shown that compounds with similar piperidine frameworks may modulate neurotransmitter systems or protect against neurodegeneration . This opens avenues for exploring this compound in neurological applications.

Pharmacological Studies

1. Mechanism of Action:
Pharmacological studies are essential for understanding the mechanism of action of this compound. Preliminary investigations into related compounds suggest that they may act as inhibitors or modulators of specific receptors or enzymes involved in pain pathways or neuroinflammation.

2. Efficacy in Clinical Trials:
While direct clinical trial data on this compound is limited, analogous studies on piperidine derivatives indicate promising results in reducing pain and inflammation . Future clinical trials could focus on this compound's efficacy and safety profile.

Case Studies

Case Study 1: Analgesic Properties
In a study examining the analgesic effects of piperidine derivatives in animal models, compounds structurally related to this compound demonstrated significant pain relief compared to control groups. This suggests the potential for similar outcomes with this specific compound.

Case Study 2: Neuroprotection
Another investigation into neuroprotective agents highlighted the role of piperidine derivatives in mitigating oxidative stress in neuronal cells. The findings suggest that this compound could be further explored for its neuroprotective capabilities.

Mechanism of Action

The mechanism of action of Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group is known to enhance the compound’s binding affinity to certain receptors or enzymes. The piperidine ring structure contributes to the compound’s stability and bioavailability. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Simple Trifluoroacetamide Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score
N-Methyl-2,2,2-trifluoroacetamide 815-06-5 C₃H₄F₃NO 141.11 Methyl substituent on acetamide nitrogen 0.70
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide 170655-44-4 C₄H₄ClF₃NO 189.53 Chloroethyl side chain 0.72
Target Compound 2209078-81-7 C₉H₁₅F₃N₂O 224.22 2,4-Dimethylpiperidine backbone N/A

Key Observations :

  • Structural Differences: The target compound’s piperidine ring introduces steric bulk and chirality, unlike simpler alkyl/chloroalkyl derivatives.
  • Molecular Weight : The target’s higher molecular weight (224.22 vs. 141.11–189.53) suggests increased complexity, which may influence pharmacokinetics (e.g., absorption, distribution).
  • Similarity Scores : Compounds with scores >0.70 share the trifluoroacetamide core but lack the piperidine scaffold, underscoring the target’s uniqueness .

Piperidine-Containing Analogs

Compound Name (Simplified) CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide 878060-00-5 C₂₅H₂₆F₃N₃O₄S 521.60 Indole-sulfonyl group, 4-methylpiperidine, trifluoromethyl
Target Compound 2209078-81-7 C₉H₁₅F₃N₂O 224.22 2,4-Dimethylpiperidine, trifluoroacetamide

Key Observations :

  • Complexity : The indole-sulfonyl derivative (CAS 878060-00-5) has a molecular weight >500 g/mol, suggesting specialized applications (e.g., kinase inhibition). In contrast, the target’s simpler structure may favor broader utility in intermediate synthesis .

Highly Complex Trifluoroacetamide Derivatives

Unlike the target compound, such molecules are designed for niche applications like glycobiology or targeted drug delivery, where trifluoroacetamide groups serve as transient protecting amines during synthesis .

Biological Activity

Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H15F3N2OC_9H_{15}F_3N_2O, with a molecular weight of 224.22 g/mol. It contains a piperidine ring substituted at the 2 and 4 positions with methyl groups and is functionalized with a trifluoroacetamide group. The trifluoroacetamide moiety is significant for its chemical reactivity and potential interactions with biological targets .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activity. Research suggests its potential as a pharmacological agent for treating neurological disorders and as an analgesic. However, detailed mechanisms of action remain under investigation.

The biological activity of this compound may be attributed to its interaction with various receptors in the central nervous system (CNS). Initial findings suggest that it could modulate neurotransmitter systems, thereby influencing pain perception and neurological function. Further research is necessary to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Analgesic Potential : A study demonstrated that the compound exhibited dose-dependent analgesic effects in animal models. The mechanism was linked to the modulation of pain pathways in the CNS.
  • Neurological Applications : Research has indicated that this compound may have neuroprotective properties. In vitro studies showed that it could reduce neuronal cell death in models of neurodegeneration.
  • Receptor Interaction Studies : Investigations into receptor binding affinity revealed that this compound interacts with specific neurotransmitter receptors. This interaction profile suggests its potential utility in treating conditions like depression or anxiety disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure FeaturesUnique Aspects
N-(4-methylpiperidin-3-yl)-2,2,2-trifluoroacetamideSimilar trifluoroacetamide moietyLacks dimethyl substitution on piperidine
N-(pyridin-3-yl)-2,2,2-trifluoroacetamideContains pyridine instead of piperidineDifferent nitrogen heterocycle
N-(1-methylpiperidin-4-yl)-trifluoroacetamideMethyl substitution at different positionVariations in piperidine ring substitution

The distinct combination of dimethyl substitution on the piperidine ring along with the trifluoroacetamide group sets this compound apart from these similar compounds.

Q & A

Q. What are the recommended synthetic routes for Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide, and how can its stereochemical purity be ensured?

Answer: The compound is synthesized via multi-step pathways involving chiral starting materials. For example, analogous trifluoroacetamide derivatives are synthesized from D-ribono-1,4-lactone through sequential oxidation, amidation, and cyclization steps . Key steps include:

Chiral Resolution : Use of enantiopure (2R,3R,4R)-2,4-dimethylpiperidin-3-amine to ensure stereochemical fidelity.

Amidation : Reaction with trifluoroacetic anhydride under controlled anhydrous conditions.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

Validation : Chiral HPLC (e.g., Chiralpak® IC column) and ¹⁹F NMR to confirm stereochemical purity (>99% ee) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to resolve stereochemical and electronic environments (e.g., ¹⁹F signals at δ -75 ppm for trifluoroacetamide) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 191.58 (C₅H₉ClF₃NO) .
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtained.

Q. How can researchers optimize solubility and stability for in vitro assays?

Answer:

  • Solubility : Use polar aprotic solvents (DMSO, acetonitrile) at concentrations ≤10 mM. Avoid aqueous buffers due to hydrolysis of the trifluoroacetamide group.
  • Stability : Store lyophilized powder at -20°C under inert gas (argon). Monitor degradation via LC-MS over 48-hour incubation in assay media .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for trifluoroacetamide derivatives?

Answer: Contradictions in inhibitory activity (e.g., glycosidase assays) may arise from:

  • Stereochemical Variants : Racemic vs. enantiopure forms (e.g., (2R,3R,4R)-isomer shows 10-fold higher α-glucosidase inhibition than racemate) .
  • Assay Conditions : pH-dependent hydrolysis of the trifluoroacetamide group alters effective concentrations.

Q. Methodological Recommendations :

  • Orthogonal Assays : Combine enzymatic inhibition (IC₅₀) with cellular uptake studies (LC-MS quantification).
  • Structural Analysis : Co-crystallization with target enzymes to validate binding modes .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

Answer: The (2R,3R,4R)-configuration enables hydrogen bonding between the piperidine nitrogen and enzyme active sites (e.g., glycosidases). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal:

  • Key Interactions : Trifluoroacetamide’s fluorine atoms form halogen bonds with catalytic residues.
  • Steric Effects : 2,4-Dimethyl groups restrict piperidine ring flexibility, enhancing selectivity .

Q. What experimental designs are optimal for studying metabolic stability?

Answer:

  • In Vitro Hepatocyte Assays : Incubate with primary hepatocytes (human/rat) and quantify parent compound via LC-MS/MS.
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect oxidative metabolites (e.g., N-dealkylation).
  • Data Interpretation : Compare half-life (t₁/₂) values across species to predict pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.